molecular formula C12H12ClN3O B5457955 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5457955
M. Wt: 249.69 g/mol
InChI Key: KCKHWFZSWAMVKH-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom, a methyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyrazole with an appropriate amine, such as 4-methylphenylamine, under suitable conditions (e.g., in the presence of a coupling agent like EDCI or DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the pyrazole ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with pyrazole derivatives.

    Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological targets in plants.

Mechanism of Action

The mechanism by which 4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The presence of the chlorine and carboxamide groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 4-methylphenyl group, which may affect its binding properties and reactivity.

    1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine atom, potentially altering its chemical reactivity and biological activity.

    4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which can significantly change its chemical properties and applications.

Uniqueness

4-chloro-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the 4-methylphenyl group distinguishes it from other pyrazole derivatives, potentially offering enhanced specificity and potency in its applications.

Properties

IUPAC Name

4-chloro-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKHWFZSWAMVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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